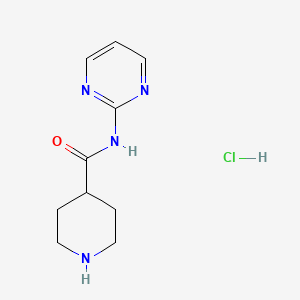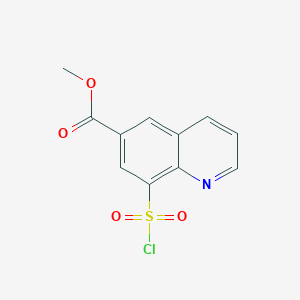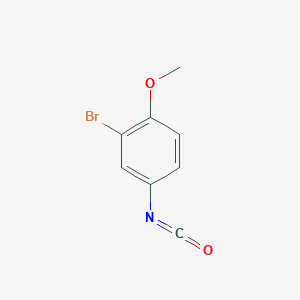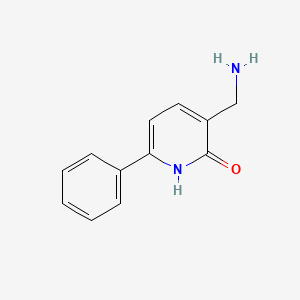![molecular formula C12H9Cl3N2O B6144770 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882225-60-7](/img/no-structure.png)
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde' involves the reaction of 2,4-dichlorobenzylidene malononitrile with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of chloroacetic acid and sodium acetate to yield the intermediate product, which is then treated with hydrochloric acid and sodium hydroxide to obtain the final product.", "Starting Materials": [ "2,4-dichlorobenzylidene malononitrile", "3-methyl-1H-pyrazole-5-carbaldehyde", "Chloroacetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzylidene malononitrile (1.0 g) and 3-methyl-1H-pyrazole-5-carbaldehyde (0.8 g) in chloroacetic acid (5 mL) and add sodium acetate (0.5 g).", "Step 2: Heat the mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 7: Dissolve the intermediate product in hydrochloric acid (10%) and add sodium hydroxide solution (10%) until the pH reaches 9-10.", "Step 8: Extract the product with ethyl acetate (3 x 20 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution under reduced pressure to obtain the final product." ] } | |
CAS-Nummer |
882225-60-7 |
Produktname |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde |
Molekularformel |
C12H9Cl3N2O |
Molekulargewicht |
303.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



